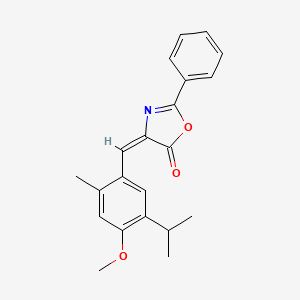
4-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound belongs to a category of organic compounds known for their intricate synthesis processes and potential applicability in various fields such as materials science, pharmaceuticals, and chemical research. Compounds like these often exhibit unique chemical reactions and properties due to their complex molecular structures.
Synthesis Analysis
Research on similar compounds involves complex synthesis processes often including condensation reactions, ring formation, and the use of specific catalysts to achieve desired structural frameworks. For instance, synthesis processes involve reactions under reflux conditions, employing catalysts like acid catalysis or using specific reagents for nucleophilic substitution reactions (Alotaibi et al., 2018).
Molecular Structure Analysis
The molecular structure is typically confirmed using a variety of spectroscopic and analytical techniques including infrared spectroscopy, nuclear magnetic resonance (NMR), mass spectroscopy, and sometimes X-ray diffraction. These methods help elucidate the compound's structural framework, confirming the presence of specific functional groups and the overall molecular geometry (Beytur & Avinca, 2021).
Chemical Reactions and Properties
Compounds of this nature participate in a variety of chemical reactions, including nucleophilic additions, electrophilic substitutions, and ring-opening reactions. Their reactivity is influenced by the presence of electron-donating and electron-withdrawing groups, which can alter the compound's chemical behavior and reactivity pattern (Misra & Ila, 2010).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure can be determined through experimental studies. These properties are crucial for understanding the compound's stability, suitability for applications, and behavior under different conditions (Zhu & Qiu, 2011).
Scientific Research Applications
Molecular and Electronic Properties
- A study by Beytur and Avinca (2021) explored the molecular, electronic, and spectroscopic properties of related heterocyclic compounds. They utilized Density Functional Theory (DFT) calculations to reveal parameters such as ionization potential, electron affinity, energy gap, and other electronic properties, which are essential in understanding the behavior of these compounds in various applications (Beytur & Avinca, 2021).
Synthesis and Spectroscopic Analysis
- Yüksek et al. (2005) described the synthesis and spectroscopic characterization of derivatives similar to the compound . Their work provides insights into the synthesis process and the effects of molecular structure on the properties of such compounds (Yüksek et al., 2005).
Anticancer Activity
- Research in 2020 highlighted the synthesis of oxazolone derivatives and their evaluation against various human cancer cell lines. This suggests potential applications of these compounds in developing anticancer therapies (Author, 2020).
Structure Elucidation
- A study by Alotaibi et al. (2018) focused on the synthesis and structure elucidation of a compound with a similar structure. Understanding the structural details of such compounds is crucial for their application in scientific research (Alotaibi et al., 2018).
Quantum Chemical Calculations
- Kotan and Yüksek (2021) conducted quantum chemical calculations for a similar molecule, providing valuable data on molecular properties like dipole moments, energy gaps, and electrostatic potential. Such information is vital for the application of these compounds in fields like materials science and pharmaceuticals (Kotan & Yüksek, 2021).
properties
IUPAC Name |
(4E)-4-[(4-methoxy-2-methyl-5-propan-2-ylphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-13(2)17-11-16(14(3)10-19(17)24-4)12-18-21(23)25-20(22-18)15-8-6-5-7-9-15/h5-13H,1-4H3/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXOBEAOHKQOMG-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C=C2C(=O)OC(=N2)C3=CC=CC=C3)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-4-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

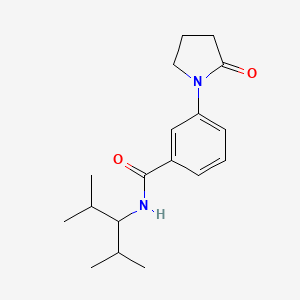
![4-[(6-isobutyl-2-methylpyrimidin-4-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5570424.png)
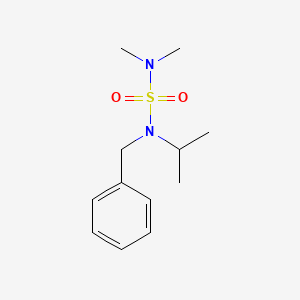
![3-ethyl-4-methyl-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-1H-pyrazole-5-carboxamide](/img/structure/B5570434.png)
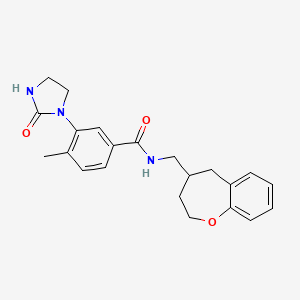

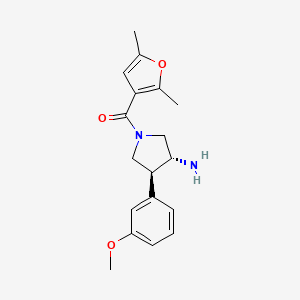
![1-(ethylsulfonyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5570484.png)

![N-[4-(2-thienyl)-1,3-thiazol-2-yl]-3-pyridinamine](/img/structure/B5570512.png)
![1-[(5-nitro-2-thienyl)methyl]-4-piperidinol](/img/structure/B5570517.png)
![5-[(4-bromobenzyl)thio]-3-methyl-1H-1,2,4-triazole](/img/structure/B5570525.png)
![(3S*,4R*)-N,N-dimethyl-1-[(5-methyl-1-benzofuran-2-yl)carbonyl]-4-propyl-3-pyrrolidinamine](/img/structure/B5570529.png)
